molecular formula C₁₀H₁₇BrO₂ B1141910 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran CAS No. 78437-07-7

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran

Cat. No.: B1141910
CAS No.: 78437-07-7
M. Wt: 249.14
InChI Key:
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Description

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring structure. This compound is notable for its unique combination of a brominated butenyl group and a tetrahydropyran moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of 3-methyl-4-bromo-2-buten-1-ol with tetrahydropyran under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the tetrahydropyran ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated butenyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is unique due to its combination of a brominated butenyl group and a tetrahydropyran ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCLRAYMQAYLAJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1CCCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1CCCCO1)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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